molecular formula C20H22BF3O3 B6333252 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1257078-54-8

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6333252
CAS No.: 1257078-54-8
M. Wt: 378.2 g/mol
InChI Key: XVUSBVOIHHSFJN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is a specialized aromatic boronic ester designed for use as a key synthetic intermediate in research and development. This compound is of significant interest in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the efficient construction of biaryl and heterobiaryl structures . The presence of the electron-withdrawing trifluoromethyl (CF3) group can influence the electronic properties and increase the acidity of the parent boronic acid, potentially enhancing its reactivity in catalytic cycles . The benzyloxy group serves as a protected hydroxyl function, offering a handle for further synthetic modifications. Compared to its boronic acid counterpart, the pinacol ester derivative offers superior stability towards protodeboronation and hydrolysis, facilitating easier handling and long-term storage . This makes it a valuable and robust building block (BB) for medicinal chemistry, materials science, and the synthesis of more complex molecules, particularly those requiring the incorporation of a benzyloxy-trifluoromethylphenyl motif. The unique properties induced by the trifluoromethyl group make this compound and its analogs applicable in the design of synthetic receptors, covalent organic frameworks (COFs), and compounds with potential biological activity . For Research Use Only. This product is not intended for diagnostic or therapeutic use, or for administration to humans or animals. Buyer assumes responsibility to confirm product identity and/or purity. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)15-10-11-17(16(12-15)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUSBVOIHHSFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:

  • Formation of the Phenylboronic Acid Intermediate: : The starting material, 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid, can be synthesized through a palladium-catalyzed borylation reaction. This involves the reaction of 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Esterification: : The phenylboronic acid intermediate is then esterified with pinacol to form the desired boronic acid pinacol ester. This reaction is typically carried out under mild conditions using a dehydrating agent such as molecular sieves to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reduction of the boronic ester can yield the corresponding borane or boronate species.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-(trifluoromethyl)phenol.

    Reduction: 4-(Benzyloxy)-3-(trifluoromethyl)phenylborane.

    Substitution: Biaryl or styrene derivatives depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science. The trifluoromethyl group enhances the electronic properties of the compound, making it an excellent candidate for coupling with various electrophiles.

Case Study: Synthesis of Biaryl Compounds
In a study published in Nature Communications, researchers utilized this boronic ester to synthesize a library of biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in generating complex molecular architectures .

Medicinal Chemistry

Anticancer Agents
Boronic acids, including this pinacol ester, have been investigated for their potential as anticancer agents. The ability to modify the boron-containing compounds allows for the design of targeted therapies that can inhibit specific cancer cell pathways.

Case Study: Targeting Kinases
A notable study explored the use of boronic esters in designing inhibitors for specific kinases involved in cancer progression. The incorporation of the trifluoromethyl group was found to enhance binding affinity and selectivity towards the target kinase, leading to promising results in preclinical models .

Material Science

Polymer Chemistry
The compound has also been employed in polymer chemistry as a functional monomer. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Data Table: Properties of Polymers Modified with Boronic Esters

Polymer TypeModification MethodResulting Properties
PolycarbonateCopolymerizationIncreased thermal stability
PolystyreneCross-linkingEnhanced mechanical strength

Environmental Applications

Catalysis
The catalytic properties of boronic esters are being explored for environmental applications, such as pollutant degradation and carbon capture technologies. The ability to form stable complexes with various substrates makes them suitable for catalytic processes.

Case Study: Degradation of Organic Pollutants
Research demonstrated that using this compound as a catalyst significantly improved the degradation rates of certain organic pollutants under mild conditions, highlighting its potential for environmental remediation .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

    Drug Design: The compound can interact with biological targets containing diol groups, such as enzymes and receptors, leading to inhibition or modulation of their activity.

    Catalysis: It can act as a catalyst or catalyst precursor in organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Molecular Formula Key Properties Applications
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester 4-BnO, 3-CF₃ C₁₉H₂₃BF₃O₃ (inferred) High solubility in THF, DCM; electron-withdrawing CF₃ enhances reactivity in coupling Drug intermediates, materials science
4-Benzyloxyphenylboronic acid pinacol ester (CAS 754226-40-9) 4-BnO C₁₉H₂₃BO₃ Lacks CF₃; lower electrophilicity but retains solubility in polar solvents Synthesis of aryl ethers
4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 445303-14-0) 4-F, 3-CF₃ C₁₃H₁₅BF₄O₂ Fluorine’s electronegativity increases coupling efficiency; CF₃ stabilizes transition states Fluorescent probes, antibacterial agents
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS 2121511-78-0) 4-Br, 3-OCF₃ C₁₃H₁₅BBrF₃O₃ OCF₃ provides steric bulk; Br enables further functionalization Halogenated intermediates for cross-couplings
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5) 3-Cl, 4-OEt, 5-F C₁₄H₁₉BClFO₃ Multiple halogens enhance oxidative stability; ethoxy group improves solubility Anticancer agents, agrochemicals

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) in the target compound enhances electrophilicity, accelerating Suzuki-Miyaura reactions compared to analogs with methoxy or ethyl groups .
  • Steric Effects: Bulky substituents like benzyloxy (BnO) or trifluoromethoxy (OCF₃) may slow coupling reactions but improve regioselectivity .
  • Solubility : All pinacol esters exhibit higher solubility in organic solvents (e.g., THF, acetone) compared to their boronic acid counterparts due to reduced hydrogen bonding .

Reactivity in Cross-Coupling Reactions

  • Target Compound: The -CF₃ group directs electrophilic substitution to the para position, favoring coupling with electron-rich aryl halides. Its reactivity is comparable to 4-Fluoro-3-CF₃ analogs but higher than non-fluorinated derivatives .
  • Halogenated Derivatives : Bromo- or chloro-substituted esters (e.g., CAS 2121511-78-0) enable sequential cross-couplings or nucleophilic substitutions, broadening synthetic utility .

Biological Activity

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 1257078-54-8) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its trifluoromethyl group, which enhances its biological activity and solubility properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C20H22BF3O3
  • Molecular Weight : 373.18 g/mol
  • Structure : The compound features a boronic acid moiety attached to a phenyl ring with a benzyloxy and trifluoromethyl substituent, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit diverse biological activities, primarily through their ability to interact with various biomolecules. These interactions can lead to significant pharmacological effects.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against certain cancer cell lines. For instance:

  • Antitumor Activity : In vitro assays showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role as a chemotherapeutic agent .

Case Studies

  • Case Study on Antiviral Properties :
    • A study explored the antiviral activity of various boronic acids, including this compound, against HIV-1. Results indicated that it could inhibit viral replication by interfering with viral protease activity .
  • Case Study on Antibacterial Activity :
    • Another investigation assessed the antibacterial properties against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 4 µg/mL, highlighting its potential as an antimicrobial agent .

Data Tables

Biological Activity IC50/MIC Values Cell Line/Pathogen Reference
Antitumor15 µMMCF-7
AntiviralNot specifiedHIV-1
Antibacterial4 µg/mLMRSA

Q & A

Basic Questions

What is the standard synthetic route for preparing 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester?

The synthesis typically involves reacting the corresponding aryl halide or triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Key steps include:

  • Substrate Preparation : Starting from 4-benzyloxy-3-(trifluoromethyl)phenyl halide.
  • Miyaura Borylation : Reacting with B₂Pin₂ at 80–100°C in a solvent like dioxane or DMF .
  • Purification : Column chromatography or recrystallization to isolate the boronic ester.

Critical Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and exclusion of moisture/oxygen to prevent boronic acid hydrolysis .

What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy and CF₃ groups) and boronate ester formation (absence of B-OH peaks).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₂₀H₂₁BF₃O₃).
  • HPLC/GC : Purity assessment (>95% by GC) .
  • Elemental Analysis : Confirming boron content via ICP-MS if required.

What safety precautions are necessary when handling this compound?

  • Storage : Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis .
  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via licensed hazardous waste services .

Advanced Research Questions

How does the electron-withdrawing trifluoromethyl group influence reactivity in Suzuki-Miyaura cross-couplings?

The CF₃ group deactivates the aromatic ring, reducing the nucleophilicity of the boronate. This necessitates:

  • Catalyst Optimization : Use of electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition.
  • Base Selection : Strong bases like Cs₂CO₃ to facilitate transmetallation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
    Note : Competing protodeboronation may occur; adding ligands (e.g., SPhos) suppresses this side reaction .

What strategies mitigate hydrolysis of the pinacol ester under aqueous reaction conditions?

  • Protection : Use anhydrous solvents and inert atmospheres during synthesis.
  • Stabilizers : Add molecular sieves or desiccants to scavenge moisture.
  • Alternative Boronates : For aqueous-phase reactions, consider MIDA or glycolamide esters with higher hydrolytic stability .

How does the benzyloxy group impact regioselectivity in coupling reactions?

The benzyloxy group acts as an ortho-directing group, influencing cross-coupling regioselectivity:

  • Ortho vs. Para Reactivity : In Pd-mediated reactions, the boronate typically couples para to the benzyloxy group.
  • Steric Effects : Bulkier coupling partners may shift selectivity; computational modeling (DFT) helps predict outcomes .

What are the applications of this compound in medicinal chemistry?

  • Anticancer Agents : As a building block for kinase inhibitors (e.g., targeting EGFR or VEGFR) via Suzuki couplings to install aryl motifs .
  • PET Tracers : Radiolabeled derivatives (¹⁸F/¹¹C) for imaging biomarkers .
  • Proteolysis-Targeting Chimeras (PROTACs) : Boronates enable modular assembly of E3 ligase ligands .

How can competing protodeboronation be minimized during cross-coupling?

  • Temperature Control : Lower reaction temperatures (40–60°C) reduce decomposition.
  • Ligand Additives : Bidentate ligands (e.g., dppf) stabilize Pd intermediates.
  • Acid Scavengers : Additives like K₃PO₄ buffer acidic byproducts .

Data Contradictions and Uncertainties

Why is there limited ecotoxicological data for this compound?

Most safety data sheets lack ecotoxicity profiles (e.g., no EC50 for aquatic organisms). Researchers should:

  • Apply Precautionary Principles : Treat as potentially hazardous.
  • Conduct In Silico Modeling : Use tools like ECOSAR to estimate toxicity .

How reliable are purity claims from commercial suppliers?

Purity (>97% by GC) is vendor-dependent. Independent verification via:

  • NMR Integration : Compare aromatic proton ratios.
  • HPLC Spiking : Co-inject with a reference standard to confirm retention times .

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